molecular formula C21H13BrN2O3 B3569032 N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

Cat. No.: B3569032
M. Wt: 421.2 g/mol
InChI Key: KHLGGMZXWNWVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide is a synthetic organic compound characterized by the presence of a bromophenyl group and a dioxoisoindolyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide typically involves the following steps:

    Formation of the dioxoisoindolyl group: This can be achieved through the reaction of phthalic anhydride with an amine to form the isoindole-1,3-dione structure.

    Coupling Reaction: The final step involves coupling the bromophenyl group with the dioxoisoindolyl group through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups or the modification of existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide: Similar structure but with the bromine atom in a different position.

    N-(3-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O3/c22-14-4-3-5-15(12-14)23-19(25)13-8-10-16(11-9-13)24-20(26)17-6-1-2-7-18(17)21(24)27/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLGGMZXWNWVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.